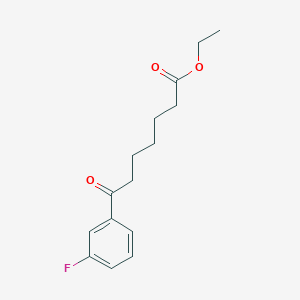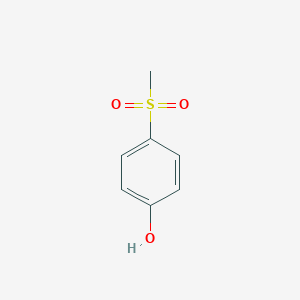
ククルビタシン S
概要
説明
Cucurbitacin S is an active compound found in the Cucurbitaceae family of plants, which includes cucumbers, melons, and squash. It is a triterpenoid saponin that exhibits diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal properties. Cucurbitacin S has been studied extensively in recent years due to its potential therapeutic applications.
科学的研究の応用
抗がん特性
ククルビタシンとその誘導体は、広範囲のメカニズムを通じてがんの増殖を阻害することが示されています . これには、アポトーシス(プログラムされた細胞死)、オートファジー(細胞の自己分解)、細胞周期停止、およびがんの浸潤と転移の阻害が含まれます . それらは、幅広い薬理学的効果を持つため、広範な科学的研究の対象となっています .
抗炎症効果
ククルビタシンは、有意な抗炎症作用を持つことが報告されています . それらは炎症を軽減するのに役立ち、これは多くの慢性疾患における重要な要因です。
抗菌活性
ククルビタシンは抗菌作用を示しています . これは、それらがさまざまな種類の細菌感染症と真菌感染症に対抗する上で潜在的に有用であることを意味します。
抗ウイルス特性
研究により、ククルビタシンには抗ウイルス特性も存在することが示されています . これは、それらが新しい抗ウイルス薬の開発に役立つ可能性があることを示唆しています。
抗糖尿病効果
ククルビタシンは抗糖尿病効果を持つことが示されています . これは、それらを糖尿病の管理と治療における貴重なツールにする可能性があります。
肝保護特性
作用機序
Cucurbitacin S: A Comprehensive Review of its Mechanism of Action
Cucurbitacin S, also known as Cucurbitacins, is a class of secondary metabolites primarily present in the plant kingdom, especially in the Cucurbitaceae family . This compound has been extensively studied for its significant biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .
Target of Action
The primary targets of Cucurbitacin S are the JAK/STAT3 signaling pathway , ATP citrate lyase (ACYL) , and the protein GRP78 . These targets play essential roles in the activation, proliferation, and maintenance of cells .
Mode of Action
Cucurbitacin S interacts with its targets, leading to significant changes in cellular processes. It inhibits the JAK/STAT3 signaling pathway , downregulates the GRP78/FOXM1/KIF20A signaling pathway by targeting the protein GRP78 , and inhibits ATP citrate lyase (ACYL) in a dose-dependent manner .
Biochemical Pathways
The affected pathways include the JAK/STAT3 signaling pathway and the GRP78/FOXM1/KIF20A signaling pathway . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and the induction of apoptosis .
Pharmacokinetics
Cucurbitacin S exhibits a large volume of distribution . After intravenous administration, it is distributed in large volume 51.65 L/kg and exhibits high tissue to plasma concentration ratios of 60–280-folds in many organs . The maximum concentration (C max) is 0.0097 and 0.03124 mg/L in 1 h, with 2 and 4 mg/kg extracted from natural sources, while C max is 3.41 × 10 −5 mg/L in 3 h with 8 mg/kg from commercial sources .
Result of Action
The molecular and cellular effects of Cucurbitacin S’s action include the inhibition of cell proliferation, the induction of apoptosis , and the considerable inhibition of tumor growth .
Safety and Hazards
将来の方向性
Cucurbitacins have shown promising anticancer/chemopreventive potential in both in vitro and in vivo studies . Therefore, a comprehensive review on this topic is recommended for future clinical research . Also, as oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances their relative bioavailability .
生化学分析
Biochemical Properties
Cucurbitacin S is a tetracyclic triterpene produced by members of the Cucurbitaceae family . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The typical metabolic reactions of biotransformation of Cucurbitacin S involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .
Cellular Effects
Cucurbitacin S has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cucurbitacin S exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Cucurbitacin B’s dose-dependent inhibition of ATP citrate lyase, or ACYL, is proposed as the anticancer mechanism of Cucurbitacin, in in vitro and in vivo prostate tumor models .
Temporal Effects in Laboratory Settings
The effects of Cucurbitacin S change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cucurbitacin S vary with different dosages in animal models . For example, in vivo, Cucurbitacin B pre-treatment considerably inhibited PC-3 xenograft growth in athymic mice compared to controls after 31 days .
Metabolic Pathways
Cucurbitacin S is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Cucurbitacin S is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
特性
IUPAC Name |
(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-PQNVQGKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975565 | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60137-06-6 | |
| Record name | Cucurbitacin S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



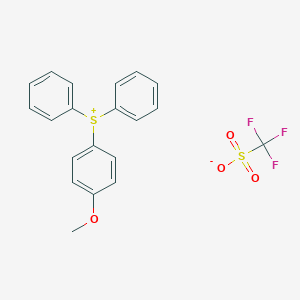
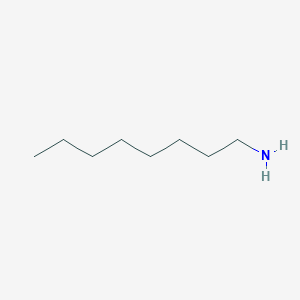
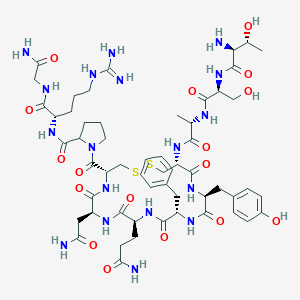
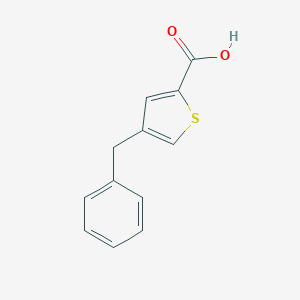
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
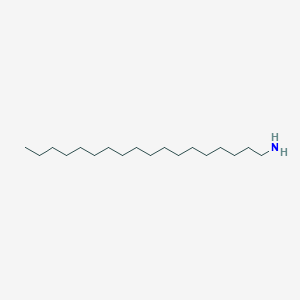
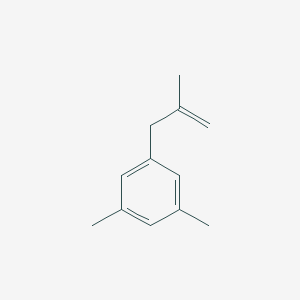
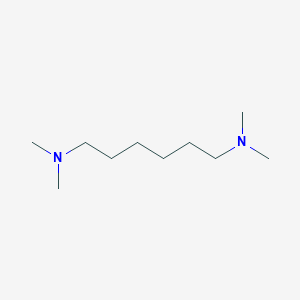
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

